
6-((Methylthio)methyl)-9H-purine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-((Methylthio)methyl)-9H-purine is a heterocyclic organic compound that belongs to the purine family It is characterized by the presence of a purine ring system substituted with a methylthio group at the 6-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Methylthio)methyl)-9H-purine typically involves the introduction of a methylthio group to the purine ring. One common method is the reaction of 6-chloropurine with sodium methylthiolate in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
6-((Methylthio)methyl)-9H-purine undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the purine ring can be achieved using reducing agents like sodium borohydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, sodium methylthiolate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced purine derivatives.
Substitution: Amino or thiol-substituted purines.
科学研究应用
6-((Methylthio)methyl)-9H-purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 6-((Methylthio)methyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby interfering with the enzyme’s function. Additionally, it may modulate signaling pathways by interacting with receptors or other cellular components.
相似化合物的比较
Similar Compounds
6-Mercaptopurine: A well-known purine analog used in the treatment of leukemia.
6-Thioguanine: Another purine analog with anticancer properties.
6-Methylthiopurine: Similar structure but with different substituents.
Uniqueness
6-((Methylthio)methyl)-9H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
3389-35-3 |
|---|---|
分子式 |
C7H8N4S |
分子量 |
180.23 g/mol |
IUPAC 名称 |
6-(methylsulfanylmethyl)-7H-purine |
InChI |
InChI=1S/C7H8N4S/c1-12-2-5-6-7(10-3-8-5)11-4-9-6/h3-4H,2H2,1H3,(H,8,9,10,11) |
InChI 键 |
KDIMKXRENDTLCB-UHFFFAOYSA-N |
规范 SMILES |
CSCC1=C2C(=NC=N1)N=CN2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,2'-{[(1H-Benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12934552.png)
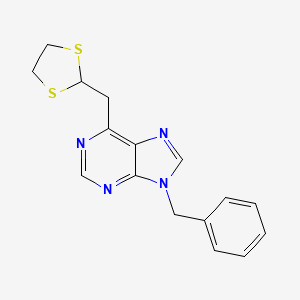
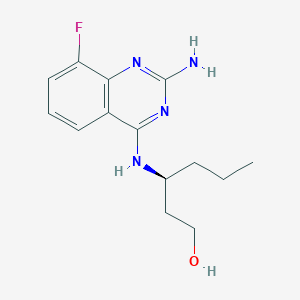
![7-Bromo-11,11-difluoro-2-methoxy-10,11-dihydrobenzo[6,7]oxepino[3,2-b]pyridine](/img/structure/B12934576.png)
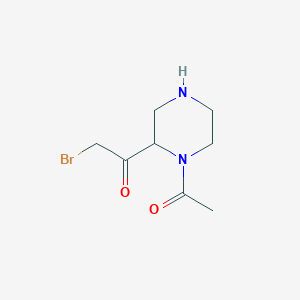
![7-Bromo-5-fluoro-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B12934591.png)
![Benzamide, N-[(2-phenylimidazo[1,2-b]pyridazin-3-yl)methyl]-](/img/structure/B12934596.png)
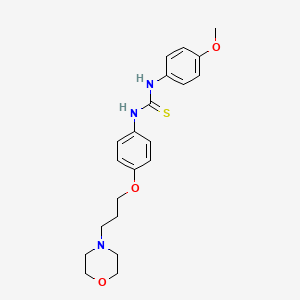

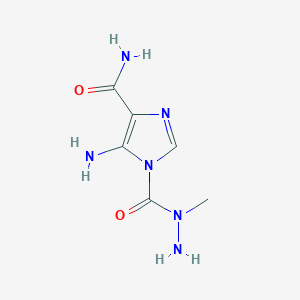
![2-(4-chloro-9-oxo-12-propan-2-yl-5-thia-1,10,11-triazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,11-tetraen-10-yl)-N-(3-hydroxy-3-methylcyclobutyl)acetamide](/img/structure/B12934623.png)
![{4-[4-(Benzyloxy)-6-phenylpyrimidin-2-yl]phenoxy}acetic acid](/img/structure/B12934634.png)
![tert-Butyl (R)-3-iodo-6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B12934637.png)
